molecular formula C10H14N2O3 B15248026 1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone

1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone

Cat. No.: B15248026
M. Wt: 210.23 g/mol
InChI Key: YOKGTHAOPBMFEK-UHFFFAOYSA-N
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Description

1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone is an organic compound that features both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable aromatic compound that has substituents in the desired positions.

    Nitration: Introduce a nitro group to the aromatic ring.

    Reduction: Reduce the nitro group to an amino group.

    Hydroxylation: Introduce hydroxyl groups to the aromatic ring.

    Alkylation: Attach the ethylamino group to the ethanone moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The amino and hydroxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions such as acidic or basic environments to facilitate the reaction.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its functional groups.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Amino-2,4-dihydroxyphenyl)-2-(methylamino)ethanone
  • 1-(5-Amino-2,4-dihydroxyphenyl)-2-(propylamino)ethanone

Uniqueness

1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

1-(5-amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone

InChI

InChI=1S/C10H14N2O3/c1-2-12-5-10(15)6-3-7(11)9(14)4-8(6)13/h3-4,12-14H,2,5,11H2,1H3

InChI Key

YOKGTHAOPBMFEK-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC(=C(C=C1O)O)N

Origin of Product

United States

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